molecular formula C18H25NO5 B7793452 2-((3-Ethoxy-4-methoxybenzyl)carbamoyl)cyclohexanecarboxylic acid

2-((3-Ethoxy-4-methoxybenzyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B7793452
M. Wt: 335.4 g/mol
InChI Key: RBRDIYKYNDAOAY-UHFFFAOYSA-N
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Description

2-((3-Ethoxy-4-methoxybenzyl)carbamoyl)cyclohexanecarboxylic acid is a synthetic cyclohexanecarboxylic acid derivative featuring a carbamoyl group at the 2-position of the cyclohexane ring. The carbamoyl moiety is substituted with a benzyl group bearing 3-ethoxy and 4-methoxy substituents. This compound’s structural complexity arises from the interplay of its cyclohexane backbone, hydrogen-bonding functional groups (carboxylic acid and carbamoyl), and aromatic substituents.

Properties

IUPAC Name

2-[(3-ethoxy-4-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-3-24-16-10-12(8-9-15(16)23-2)11-19-17(20)13-6-4-5-7-14(13)18(21)22/h8-10,13-14H,3-7,11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRDIYKYNDAOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2CCCCC2C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-Ethoxy-4-methoxybenzyl)carbamoyl)cyclohexanecarboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H21_{21}N1_{1}O4_{4}

This compound features a cyclohexane core with a carbamoyl group and an ethoxy-methoxybenzyl moiety, contributing to its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies on related cyclohexanecarboxylic acid derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)25Induction of Apoptosis
Compound BHCT116 (Colon Cancer)30Inhibition of Proliferation

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which play a critical role in inflammatory responses.

Table 2: Anti-inflammatory Activity

Compound NameAssay TypeResult
Compound CCytokine InhibitionReduced IL-6 secretion by 40%

The biological activity of this compound is believed to involve multiple pathways:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases, leading to programmed cell death.
  • Cytokine Modulation : By inhibiting the release of inflammatory cytokines, the compound may reduce inflammation-related tissue damage.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to halt the cell cycle in cancer cells, preventing further proliferation.

Case Studies

Several studies have investigated the effects of related compounds on cancer cell lines:

  • Study on MDA-MB-231 Cells : A derivative exhibited significant cytotoxicity with an IC50_{50} value of 25 µM after 72 hours, indicating strong potential for breast cancer treatment.
  • Colon Cancer Research : Another study reported that a similar compound reduced cell viability in HCT116 cells by over 50% at concentrations above 30 µM.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 3-ethoxy-4-methoxybenzyl group in the target compound introduces steric bulk and electronic modulation compared to simpler analogs like the unsubstituted benzyl () or single-alkoxy derivatives (). These substituents may enhance lipophilicity and influence receptor binding in pharmacological contexts.
  • The cyclohexene backbone in introduces chirality and rigidity, contrasting with the saturated cyclohexane ring in the target compound. This difference impacts conformational flexibility and hydrogen-bonding patterns .

Hydrogen-Bonding and Crystallography :

  • Compounds with carboxylic acid groups (e.g., ) form hydrogen-bonded dimers (R₂²(8) rings), which stabilize crystal structures and affect solubility . The target compound’s dual hydrogen-bonding groups (COOH and NH) likely enable similar dimerization, though its extended alkoxy substituents may disrupt packing efficiency compared to smaller analogs.

Synthetic Considerations: The synthesis of alkoxy-substituted analogs (e.g., ) often requires selective protection/deprotection strategies.

Pharmacological Potential: While direct pharmacological data for the target compound are lacking, structurally related compounds (e.g., 3-O-Feruloylquinic acid in ) are used as reference standards or synthetic precursors, suggesting analogous roles for the target molecule .

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